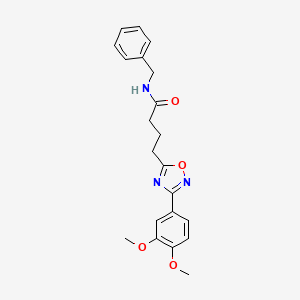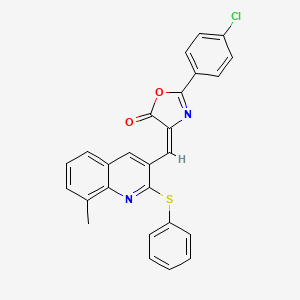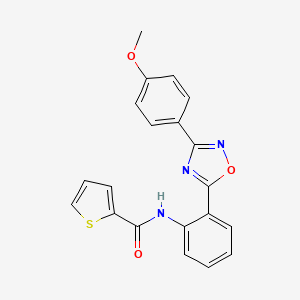
N-(2,5-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as DMFOB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DMFOB belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of DMFOB is not fully understood. However, it has been suggested that DMFOB exerts its biological effects by modulating the activity of various signaling pathways. DMFOB has been shown to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. DMFOB has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
DMFOB has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. DMFOB has been found to inhibit the activity of COX-2, which leads to a decrease in the production of prostaglandins, which are mediators of inflammation. DMFOB has also been found to inhibit the activity of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammatory responses. DMFOB has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMFOB has several advantages and limitations for lab experiments. One advantage is that it possesses a wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. Another advantage is that it has been extensively studied, and its synthesis method is well-established. However, one limitation is that the exact mechanism of action of DMFOB is not fully understood. Another limitation is that DMFOB has not yet been tested in clinical trials, and its safety and efficacy in humans are not known.
Direcciones Futuras
There are several future directions for the study of DMFOB. One direction is to further investigate its mechanism of action, which will help to understand how it exerts its biological effects. Another direction is to study its safety and efficacy in humans, which will help to determine its potential as a therapeutic agent. Another direction is to investigate its potential as a drug delivery system, which will help to improve the delivery of therapeutic agents to target tissues. Overall, the study of DMFOB has the potential to lead to the development of new and effective therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of DMFOB involves the reaction of 2,5-dimethylphenylhydrazine with furan-2-carboxylic acid, followed by the condensation of the resulting hydrazide with butanoyl chloride in the presence of triethylamine. The final product is obtained by cyclization of the resulting amide with phosphoryl chloride in the presence of pyridine. The synthesis of DMFOB has been reported in the literature, and the compound has been synthesized using various methods.
Aplicaciones Científicas De Investigación
DMFOB has been extensively studied for its potential as a therapeutic agent. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties. DMFOB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This makes DMFOB a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-12-8-9-13(2)14(11-12)19-16(22)6-3-7-17-20-18(21-24-17)15-5-4-10-23-15/h4-5,8-11H,3,6-7H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTKXWRDTBXDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)


![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-ethoxybenzamide](/img/structure/B7711443.png)

![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)

